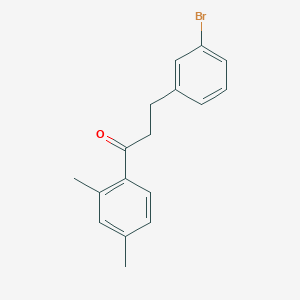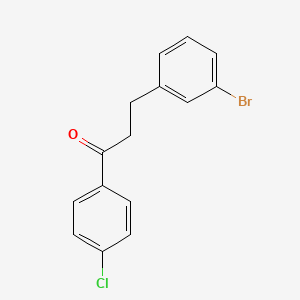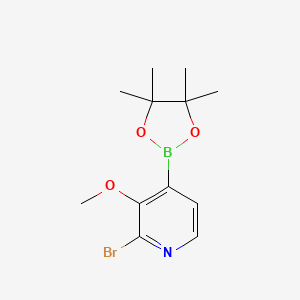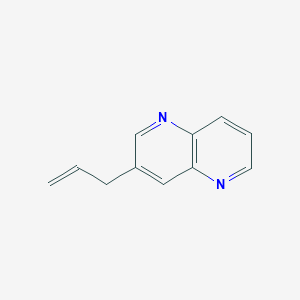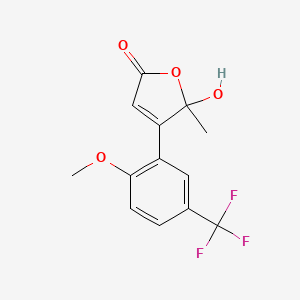
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Vue d'ensemble
Description
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one (5-HMF) is a synthetic molecule that has been studied for its potential applications in scientific research. 5-HMF is a heterocyclic compound with a five-membered ring structure containing oxygen, nitrogen, and fluorine atoms. 5-HMF has been studied for its potential use in a variety of scientific fields including drug development, pharmaceuticals, biochemistry, and environmental science.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been synthesized via sequential halolactonization-hydroxylation reactions, demonstrating a method for creating structurally similar furan derivatives. This process, involving iodine or copper halides, results in moderate to good yields and the structures are confirmed via X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).
Synthetic Equivalents and Organic Synthesis
- The compound serves as a synthetic equivalent in various organic reactions. For instance, its usage in the Claisen condensation of acetophenones has led to the successful synthesis of 2-(trifluoroacetyl)chromones and related furan derivatives (Irgashev et al., 2009).
Biomass Conversion
- It is involved in the catalytic reduction of biomass-derived furanic compounds, indicating its role in biorefinery and sustainable chemistry. The reactions include hydrogenation, rearrangement, and C–O hydrogenolysis, leading to various valuable products (Nakagawa, Tamura, & Tomishige, 2013).
Creation of N-Heterocycles
- Research has explored its use in synthesizing trifluoromethylated N-heterocycles. This process involves condensations with bifunctional N-nucleophiles and is significant in the development of pyrazoles, pyrazolines, isoxazolines, and other nitrogen-containing heterocyclic compounds (Bazhin et al., 2015).
Catalytic Processes and Functional Group Manipulation
- Its derivative, 5-hydroxymethylfurfural, is used in catalytic processes for manipulating various functional groups. This chemical is transformed into numerous important chemicals and fuels, highlighting the versatility and significance of this compound in green chemistry applications (Kong et al., 2018).
Propriétés
IUPAC Name |
5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c1-12(18)9(6-11(17)20-12)8-5-7(13(14,15)16)3-4-10(8)19-2/h3-6,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNMHJZKFSEFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)O1)C2=C(C=CC(=C2)C(F)(F)F)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


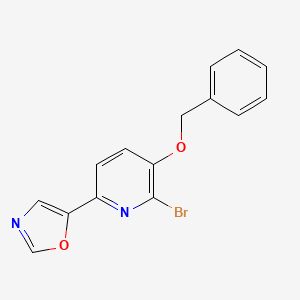


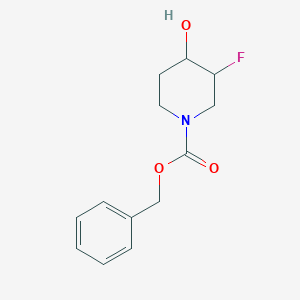
![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)
![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)
